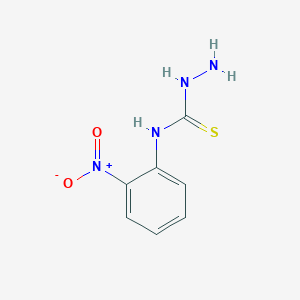

4-(2-Nitrophenyl)-3-thiosemicarbazide

Description

The exact mass of the compound N-(2-Nitrophenyl)hydrazinecarbothioamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Nitrophenyl)-3-thiosemicarbazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Nitrophenyl)-3-thiosemicarbazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S/c8-10-7(14)9-5-3-1-2-4-6(5)11(12)13/h1-4H,8H2,(H2,9,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSGXHUQNKDYPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397582 | |

| Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73305-12-1 | |

| Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73305-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Nitrophenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Nitrophenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Thiosemicarbazides are a well-established class of compounds known for their wide range of biological activities, and the introduction of a nitrophenyl group can significantly influence their pharmacological profile. This document details the synthetic protocol, expected physicochemical and spectroscopic properties, and a discussion of the key characterization techniques. All quantitative data is summarized in structured tables for clarity, and experimental workflows are visualized using Graphviz diagrams.

Introduction

Thiosemicarbazides are versatile pharmacophores that serve as key intermediates in the synthesis of various heterocyclic compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The core structure, featuring a thiourea moiety linked to a hydrazine group, allows for multiple points of interaction with biological targets. The substitution on the N4-position of the thiosemicarbazide scaffold plays a crucial role in modulating its bioactivity. The presence of an electron-withdrawing nitro group on a phenyl ring, as in 4-(2-Nitrophenyl)-3-thiosemicarbazide, is of particular interest for its potential to enhance or modify the compound's therapeutic properties. This guide outlines the synthesis and detailed characterization of this specific derivative.

Synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide

The synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide is achieved through a nucleophilic addition reaction between 2-nitrophenyl isothiocyanate and hydrazine hydrate. This is a standard and efficient method for the preparation of 4-substituted-3-thiosemicarbazides.

Reaction Scheme

The overall reaction is as follows:

-

Reactants: 2-Nitrophenyl isothiocyanate and Hydrazine hydrate

-

Product: 4-(2-Nitrophenyl)-3-thiosemicarbazide

-

Byproducts: None

Experimental Protocol

Materials:

-

2-Nitrophenyl isothiocyanate (1.0 equivalent)

-

Hydrazine hydrate (80-95% solution, 1.1 equivalents)

-

Absolute Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenyl isothiocyanate in absolute ethanol.

-

To this stirring solution, add hydrazine hydrate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified 4-(2-Nitrophenyl)-3-thiosemicarbazide under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Characterization

The synthesized 4-(2-Nitrophenyl)-3-thiosemicarbazide should be thoroughly characterized to confirm its identity, purity, and structure. The following tables summarize the key physicochemical and expected spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 73305-12-1 | [1][2][3] |

| Molecular Formula | C₇H₈N₄O₂S | [1][2][3] |

| Molecular Weight | 212.23 g/mol | [1][2][3] |

| Appearance | Pale yellow solid (Predicted) | |

| Melting Point | 164-165 °C (with decomposition) | [1] |

| Solubility | Soluble in DMSO and DMF (Predicted) |

Spectroscopic Data (Predicted)

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400 - 3200 | N-H stretching | Amine (NH₂) |

| 3200 - 3100 | N-H stretching | Amide (NH) |

| 3100 - 3000 | Aromatic C-H stretching | Ar-H |

| 1550 - 1500 | Asymmetric NO₂ stretching | Nitro (NO₂) |

| 1350 - 1300 | Symmetric NO₂ stretching | Nitro (NO₂) |

| ~1250 | C=S stretching | Thione (C=S) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

¹H NMR:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | -NH-CS- |

| ~8.5 | Singlet | 1H | Ar-NH- |

| 8.0 - 7.2 | Multiplet | 4H | Aromatic protons |

| ~4.5 | Singlet | 2H | -NH₂ |

¹³C NMR:

| Chemical Shift (δ, ppm) | Assignment |

| ~182 | C=S |

| 145 - 120 | Aromatic carbons |

3.2.3. Mass Spectrometry (MS)

| m/z Value | Assignment |

| 212.03 | [M]⁺ (Molecular ion) |

| 213.03 | [M+H]⁺ |

Logical Relationships in Characterization

The characterization process follows a logical progression to confirm the successful synthesis of the target compound.

Caption: Logical flow for the structural confirmation of the synthesized compound.

Discussion

The synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide via the reaction of 2-nitrophenyl isothiocyanate and hydrazine hydrate is a robust and straightforward method. The characterization of the final product relies on a combination of spectroscopic and physical methods. FTIR spectroscopy is instrumental in identifying the key functional groups, particularly the N-H, C=S, and NO₂ moieties. ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon environments, respectively, allowing for the complete structural elucidation and confirmation of the substitution pattern on the aromatic ring. Mass spectrometry serves to confirm the molecular weight of the synthesized compound. Finally, the melting point determination provides a valuable indication of the purity of the product. The collective data from these techniques should provide unambiguous evidence for the successful synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Conclusion

This technical guide has outlined the synthesis and characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide. The provided experimental protocol offers a clear and reproducible method for its preparation. The summarized physicochemical and predicted spectroscopic data serve as a valuable reference for researchers working with this compound. The logical workflow for characterization emphasizes the importance of a multi-technique approach for comprehensive structural analysis. This information is intended to support further research and development efforts involving this and related thiosemicarbazide derivatives in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 4-(2-Nitrophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-(2-Nitrophenyl)-3-thiosemicarbazide. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from its isomers and related compounds to provide a broader context for researchers.

Chemical Structure and Properties

4-(2-Nitrophenyl)-3-thiosemicarbazide is an organic compound belonging to the thiosemicarbazide family, characterized by a thiourea group attached to a hydrazine moiety. The presence of a nitrophenyl group significantly influences its chemical and biological characteristics.

Structure:

The molecule consists of a 2-nitrophenyl ring attached to the N4 position of the 3-thiosemicarbazide core. The nitro group at the ortho position can influence the molecule's conformation and reactivity through steric and electronic effects.

Physicochemical Properties

Quantitative data for 4-(2-Nitrophenyl)-3-thiosemicarbazide and its isomers are summarized in the table below. It is important to note that some of the data for the 2-nitro isomer are predicted values.

| Property | 4-(2-Nitrophenyl)-3-thiosemicarbazide | 4-(3-Nitrophenyl)-3-thiosemicarbazide | 4-(4-Nitrophenyl)-3-thiosemicarbazide |

| CAS Number | 73305-12-1[1][2] | 79925-03-4 | 38985-70-5[3] |

| Molecular Formula | C₇H₈N₄O₂S[2] | C₇H₈N₄O₂S[4] | C₇H₈N₄O₂S[3] |

| Molecular Weight | 212.23 g/mol [2] | 212.23 g/mol [4] | 212.23 g/mol [3] |

| Melting Point (°C) | 164-165 (dec.)[1] | Not Available | 184-185 |

| Boiling Point (°C) | 368.1±44.0 (Predicted)[1] | Not Available | 382.3±44.0 (Predicted) |

| Density (g/cm³) | 1.535±0.06 (Predicted)[1] | Not Available | 1.535±0.06 (Predicted) |

| pKa | 9.98±0.70 (Predicted)[1] | Not Available | 9.89±0.70 (Predicted) |

Spectral Data

FT-IR Spectroscopy: The IR spectrum of a thiosemicarbazide derivative typically shows characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (around 800-1300 cm⁻¹), and aromatic C-H and C=C stretching. The nitro group (NO₂) would exhibit strong asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of the ortho-substitution. The protons of the -NH- and -NH₂ groups would appear as broad singlets, typically in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The thiocarbonyl carbon (C=S) is expected to resonate in the range of 180-190 ppm.

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or [M+H]⁺. Fragmentation patterns would likely involve the loss of small molecules such as NH₃, SH, and cleavage of the bond between the phenyl ring and the thiosemicarbazide moiety.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide was not found in the searched literature, a general and well-established method for the synthesis of 4-aryl-3-thiosemicarbazides can be described. This typically involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.

General Synthesis of 4-Aryl-3-thiosemicarbazides

Materials:

-

Aryl isothiocyanate (e.g., 2-nitrophenyl isothiocyanate) (1.0 equivalent)

-

Hydrazine hydrate (1.0-1.2 equivalents)

-

Ethanol or Methanol (as solvent)

Procedure:

-

Dissolve the aryl isothiocyanate in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add hydrazine hydrate dropwise with continuous stirring. The reaction is often exothermic and may require cooling.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

The product, which is often a solid, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture).

-

Dry the purified product under vacuum.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7] The biological activity is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.

While specific studies on the biological activity of 4-(2-Nitrophenyl)-3-thiosemicarbazide are scarce, research on related compounds, particularly those with a 4-nitrophenyl group, has shown promising results. For instance, certain thiosemicarbazide derivatives with a 4-nitrophenyl group have demonstrated antibacterial activity against strains like S. aureus and S. epidermidis, as well as antiproliferative activity against cancer cell lines such as A549, HepG2, and MCF-7.[6][7] Some thiosemicarbazide derivatives have also been investigated as potential inhibitors of enzymes like tyrosinase.[8]

The position of the nitro group on the phenyl ring can significantly impact the biological activity. Therefore, 4-(2-Nitrophenyl)-3-thiosemicarbazide represents a valuable candidate for further investigation in drug discovery programs.

Mandatory Visualizations

General Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 4-aryl-3-thiosemicarbazides.

Caption: General workflow for the synthesis of 4-aryl-3-thiosemicarbazides.

Logical Relationship of Thiosemicarbazide Derivatives

The following diagram shows the structural relationship between the core thiosemicarbazide and its nitrophenyl derivatives.

Caption: Isomeric relationship of nitrophenyl-substituted thiosemicarbazides.

Conclusion

4-(2-Nitrophenyl)-3-thiosemicarbazide is a compound of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data for this ortho-isomer is limited in the current literature, the established synthetic routes and the known biological activities of its isomers and related compounds provide a strong foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of 4-(2-Nitrophenyl)-3-thiosemicarbazide is warranted to explore its full potential in medicinal chemistry and drug development.

References

- 1. 4-(2-NITROPHENYL)-3-THIOSEMICARBAZIDE | 73305-12-1 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 4-(3-nitrophenyl)-3-thiosemicarbazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis (NMR, IR, Mass Spec) of 4-(2-Nitrophenyl)-3-thiosemicarbazide

This guide provides an in-depth technical overview of the spectroscopic characterization of 4-(2-Nitrophenyl)-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with the experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

The key physicochemical and spectroscopic data for 4-(2-Nitrophenyl)-3-thiosemicarbazide are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₈N₄O₂S[1] |

| Molecular Weight | 212.23 g/mol [1][2] |

| Appearance | Yellowish solid (predicted) |

| Melting Point | 164-165°C (decomposes)[3] |

| CAS Number | 73305-12-1[1][3] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| FTIR (KBr, cm⁻¹) | ν(N-H): 3400-3100, ν(C-H aromatic): 3100-3000, ν(C=S): 1250-1020, ν(NO₂): 1550-1500 and 1370-1320 |

| ¹H NMR (DMSO-d₆, ppm) | δ 10.0-9.0 (s, 2H, NH), δ 8.5-7.0 (m, 4H, Ar-H), δ 5.0-4.0 (br s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 180-170 (C=S), δ 150-120 (Ar-C), δ 145 (Ar-C-NO₂), δ 135 (Ar-C-NH) |

| Mass Spectrometry (m/z) | Predicted [M+H]⁺: 213.0441 |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide

The synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide is typically achieved through the reaction of 2-nitrophenyl isothiocyanate with hydrazine hydrate in an alcoholic solvent.

Materials:

-

2-Nitrophenyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 2-nitrophenyl isothiocyanate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, collect the precipitated product by vacuum filtration.

-

Wash the solid with cold deionized water and then a small amount of cold ethanol.

-

Dry the purified product under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation:

-

An FTIR spectrometer with a KBr pellet press.

Sample Preparation:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation:

-

A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Acquisition Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Adjusted to observe both the molecular ion and fragment ions.

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Caption: Synthetic workflow for 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

In-Depth Technical Guide: Mechanism of Action of 4-(2-Nitrophenyl)-3-Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 4-(2-nitrophenyl)-3-thiosemicarbazide represent a class of synthetic compounds that have garnered significant scientific interest due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of their mechanism of action, with a core focus on their anticancer and antibacterial properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Mechanisms of Action

The biological effects of 4-(2-nitrophenyl)-3-thiosemicarbazide derivatives are multifaceted, primarily revolving around their ability to induce programmed cell death (apoptosis) in cancer cells and inhibit essential enzymes in bacteria. The presence of the thiosemicarbazide scaffold (a known pharmacophore) and the electron-withdrawing 2-nitrophenyl group are crucial for these activities.

Anticancer Mechanism: Induction of Apoptosis

The primary anticancer mechanism of these derivatives is the induction of apoptosis, a controlled process of cell death essential for tissue homeostasis. This is achieved through the modulation of key regulatory proteins, particularly those belonging to the Bcl-2 family, and the subsequent activation of the caspase cascade.

Signaling Pathway for Apoptosis Induction

The intrinsic, or mitochondrial, pathway of apoptosis is the main route triggered by 4-(2-nitrophenyl)-3-thiosemicarbazide derivatives. This pathway is tightly regulated by the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.

-

Upregulation of Pro-Apoptotic Proteins: Treatment with these derivatives has been shown to increase the expression of the pro-apoptotic protein Bax.[1][2][3][4]

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, a significant decrease in the expression of the anti-apoptotic protein Bcl-2 is observed.[1][2][3][4]

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[5][6] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[5][6][7]

Anticancer Apoptotic Signaling Pathway

Antibacterial Mechanism: Inhibition of Bacterial Topoisomerases

The antibacterial activity of 4-(2-nitrophenyl)-3-thiosemicarbazide derivatives is primarily attributed to the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9][10][11][12] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for DNA compaction and replication.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By inhibiting these enzymes, the thiosemicarbazide derivatives disrupt DNA synthesis and chromosome segregation, ultimately leading to bacterial cell death. Docking studies suggest that these compounds may bind to the ATP-binding pocket of these enzymes, thereby inhibiting their catalytic activity.[8][10][11]

Antibacterial Mechanism of Action

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various nitrophenyl-substituted thiosemicarbazide derivatives. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Anticancer Activity (IC50 values in µM)

| Derivative | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) | LNCaP (Prostate) | U87 (Glioma) | Reference |

| 1-(pyridin-2-oyl)-4-(4-nitrophenyl)thiosemicarbazide | 6.88 | 3.47 | 1.92 | - | - | [13] |

| 1-(pyridin-4-oyl)-4-(4-nitrophenyl)thiosemicarbazide | - | - | - | - | - | [13] |

| 4-(4-nitrophenyl)thiosemicarbazide derivative | - | - | - | - | 13.0 | [14] |

| 1-(4-fluorophenoxyacetyl)-4-(2-chlorophenyl)thiosemicarbazide | - | - | - | 108.14 | - | [15] |

| 4-(3-nitrophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide | - | - | - | - | - | [16] |

Table 2: Antibacterial Activity (MIC values in µg/mL)

| Derivative | S. aureus | S. epidermidis | S. mutans | S. sanguinis | Reference |

| 4-nitrophenyl derivative 6 | 62.5 | 31.25 | 62.5 | 31.25 | [17] |

| 4-nitrophenyl derivative 7 | 31.25 | 15.62 | 31.25 | 15.62 | [17] |

| 4-nitrophenyl derivative 8 | 15.62 | 7.81 | 15.62 | 7.81 | [17] |

| 4-(2-chlorophenyl)thiosemicarbazide derivative | 62.5 | 62.5 | - | - | [18] |

Table 3: Enzyme Inhibition (IC50 values in µM)

| Derivative | α-Glucosidase | Topoisomerase IV | Reference |

| Phenyl carbamoyl methoxy thiosemicarbazone 7e | 23.95 | - | |

| 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | - | 14 | [10][11] |

| 1-(indol-2-oyl)-4-(4-nitrophenyl)thiosemicarbazide | - | - | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of 4-(2-nitrophenyl)-3-thiosemicarbazide derivatives.

Anticancer Activity Assays

Experimental Workflow for Anticancer Activity

3.1.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiosemicarbazide derivative and a vehicle control for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.1.2. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the thiosemicarbazide derivative at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.[18][20][21]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

3.1.3. Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3.

-

Cell Lysis: Treat cells with the compound, harvest, and lyse the cells using a specific lysis buffer.[1][22][23][24]

-

Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a plate reader.

-

Data Analysis: Quantify the fold-increase in caspase-3 activity compared to the untreated control.

3.1.4. Western Blot for Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.

-

Protein Extraction: Treat cells with the compound, harvest, and extract total protein using a suitable lysis buffer.[5][25][26][27][28][29]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., GAPDH or β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression.

Antibacterial Activity Assays

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Bacterial Culture: Grow the bacterial strain overnight in a suitable broth medium.

-

Serial Dilution: Prepare two-fold serial dilutions of the thiosemicarbazide derivative in a 96-well plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

3.2.2. DNA Gyrase/Topoisomerase IV Inhibition Assay

These assays measure the ability of the compounds to inhibit the supercoiling or decatenation activity of the target enzymes.

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme (DNA gyrase or topoisomerase IV), relaxed or catenated DNA substrate, ATP, and the appropriate assay buffer.

-

Compound Addition: Add various concentrations of the thiosemicarbazide derivative to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, catenated) on an agarose gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide or a similar DNA stain and visualize under UV light. The inhibition of enzyme activity is observed as a decrease in the amount of supercoiled or decatenated DNA.

Conclusion

4-(2-Nitrophenyl)-3-thiosemicarbazide derivatives have emerged as a promising class of compounds with potent anticancer and antibacterial activities. Their mechanism of action is well-defined, involving the induction of the intrinsic apoptotic pathway in cancer cells and the inhibition of essential bacterial topoisomerases. The quantitative data presented in this guide highlight their efficacy, while the detailed experimental protocols provide a framework for their further investigation and development. Future research should focus on optimizing the structure of these derivatives to enhance their therapeutic index and conducting in vivo studies to validate their preclinical potential. This in-depth technical guide serves as a foundational resource to facilitate these endeavors.

References

- 1. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 2. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biochemical mechanism of caspase-2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-(3-Nitrophenyl)-1-(2-oxoindolin-3-ylidene)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.novusbio.com [resources.novusbio.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. mpbio.com [mpbio.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. benchchem.com [benchchem.com]

- 26. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 27. edspace.american.edu [edspace.american.edu]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

In-Vitro Bioactivity Screening of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the initial in-vitro screening of the potential bioactivity of 4-(2-Nitrophenyl)-3-thiosemicarbazide. Due to a lack of specific experimental data for this particular compound in publicly available literature, this document focuses on the well-documented bioactivities of structurally related thiosemicarbazide derivatives, particularly those containing a nitrophenyl moiety. The primary activities of this class of compounds are antimicrobial and anticancer. This guide furnishes detailed experimental protocols for key in-vitro assays and presents quantitative data from analogous compounds to inform the design of a screening program for 4-(2-Nitrophenyl)-3-thiosemicarbazide. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the potential mechanisms of action and experimental design.

Introduction

Thiosemicarbazides are a versatile class of compounds that serve as important intermediates in the synthesis of various heterocyclic systems.[1] They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The presence of a nitrophenyl group in thiosemicarbazide derivatives has been shown to be a key determinant of their biological action.[3][4] While extensive research is available for isomers such as 4-(4-nitrophenyl)-3-thiosemicarbazide, the bioactivity of 4-(2-Nitrophenyl)-3-thiosemicarbazide remains largely unexplored. This guide aims to bridge this gap by providing a foundational framework for its initial in-vitro screening based on data from closely related analogues.

Potential Bioactivities and Mechanisms of Action

Based on the literature for analogous compounds, the primary bioactivities of 4-(2-Nitrophenyl)-3-thiosemicarbazide are predicted to be antimicrobial and anticancer.

Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][5] The proposed mechanism of action for their antibacterial effects often involves the chelation of essential metal ions and the inhibition of key microbial enzymes.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of thiosemicarbazides against various cancer cell lines.[6][7] The anticancer activity is often attributed to their ability to induce apoptosis and interfere with cellular processes crucial for cancer cell growth.[8] Some thiosemicarbazones, derived from thiosemicarbazides, are known to inhibit topoisomerase II, an enzyme vital for DNA replication in cancer cells.[7]

Quantitative Bioactivity Data of Analogous Compounds

The following tables summarize the in-vitro bioactivity of thiosemicarbazide derivatives structurally related to 4-(2-Nitrophenyl)-3-thiosemicarbazide. This data can serve as a benchmark for the initial screening of the target compound.

Table 1: Antibacterial Activity of 4-Nitrophenyl Thiosemicarbazide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus | >1000 | [3] |

| 1-(Pyridine-3-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus | >1000 | [3] |

| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus | >1000 | [3] |

| 1-(Benzoyl)-4-(4-nitrophenyl)thiosemicarbazide | S. epidermidis | 62.5 | [3] |

| 1-(Benzoyl)-4-(4-nitrophenyl)thiosemicarbazide | S. mutans | 31.25 | [3] |

| 1-(Benzoyl)-4-(4-nitrophenyl)thiosemicarbazide | S. sanguinis | 125 | [3] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of 4-Nitrophenyl Thiosemicarbazide Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549 (Lung Carcinoma) | 6.88 | [3] |

| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | HepG2 (Hepatocellular Carcinoma) | 3.47 | [3] |

| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | MCF-7 (Breast Adenocarcinoma) | 1.92 | [3] |

| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549 (Lung Carcinoma) | 26.12 | [3] |

| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | HepG2 (Hepatocellular Carcinoma) | 11.08 | [3] |

| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | MCF-7 (Breast Adenocarcinoma) | 10.12 | [3] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed protocols for the initial in-vitro screening of 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compound.

Materials:

-

Test compound (4-(2-Nitrophenyl)-3-thiosemicarbazide) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (broth with solvent).

Procedure:

-

Prepare serial twofold dilutions of the test compound in CAMHB in the 96-well plates. The concentration range should be selected based on the activity of analogous compounds (e.g., 1-256 µg/mL).

-

Add the standardized bacterial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In-Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the test compound on the proliferation of cancer cells.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Cancer cell lines (e.g., A549, MCF-7, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Positive control anticancer drug (e.g., Doxorubicin).

-

Negative control (cells with solvent).

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts relevant to the in-vitro screening of 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Caption: General workflow for the in-vitro screening of a test compound.

References

- 1. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. modernscientificpress.com [modernscientificpress.com]

- 6. archives.ijper.org [archives.ijper.org]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities and targets of 4-(2-Nitrophenyl)-3-thiosemicarbazide based on published research on structurally related thiosemicarbazide analogues. As of this writing, specific quantitative bioactivity data for 4-(2-Nitrophenyl)-3-thiosemicarbazide is limited in the public domain. The information presented herein is intended to provide a foundational understanding for research and drug development purposes.

Introduction

Thiosemicarbazides are a versatile class of compounds recognized for their broad spectrum of biological activities, making them a scaffold of significant interest in medicinal chemistry. The general structure, characterized by a thiourea group linked to a hydrazine moiety, serves as a precursor for the synthesis of various heterocyclic compounds. Derivatives of thiosemicarbazide have demonstrated potential as antibacterial, antifungal, antiviral, and anticancer agents. The presence of a nitrophenyl group, in particular, has been associated with enhanced biological activity in several studies. This technical guide consolidates the current understanding of the potential biological targets of 4-(2-Nitrophenyl)-3-thiosemicarbazide by examining the activities of its close chemical analogues.

Potential Biological Activities and Targets

Based on studies of analogous compounds, 4-(2-Nitrophenyl)-3-thiosemicarbazide is predicted to exhibit three primary biological activities: anticancer, antibacterial, and α-glucosidase inhibition.

Anticancer Activity

Thiosemicarbazide derivatives have shown notable antiproliferative effects against various cancer cell lines. The proposed mechanism of action for their anticancer properties often involves the induction of apoptosis (programmed cell death). While specific data for the 2-nitro isomer is unavailable, studies on other nitrophenyl thiosemicarbazide derivatives suggest significant cytotoxic potential.

Quantitative Data for Analogous Compounds (Anticancer Activity)

| Compound/Derivative Class | Cell Line(s) | IC50 | Reference |

| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549, HepG2, MCF-7 | Significant Inhibition | [1] |

| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | A549, HepG2, MCF-7 | Significant Inhibition | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 4-(2-Nitrophenyl)-3-thiosemicarbazide) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Proposed Signaling Pathway: Induction of Apoptosis

dot

Caption: Proposed mitochondrial pathway of apoptosis induced by 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Antibacterial Activity

Several thiosemicarbazide derivatives containing a 4-nitrophenyl group have demonstrated antibacterial activity, particularly against Gram-positive bacteria. Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication and repair.

Quantitative Data for Analogous Compounds (Antibacterial Activity)

| Compound/Derivative Class | Bacterial Strain(s) | MIC (μg/mL) | Reference |

| 1-(Pyridine-2-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus, S. epidermidis, S. mutans, S. sanguinis | 7.81 - 62.5 | [1] |

| 1-(Pyridine-3-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus, S. epidermidis, S. mutans, S. sanguinis | 7.81 - 62.5 | [1] |

| 1-(Pyridine-4-carbonyl)-4-(4-nitrophenyl)thiosemicarbazide | S. aureus, S. epidermidis, S. mutans, S. sanguinis | 7.81 - 62.5 | [1] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microplate containing broth.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The microplate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Proposed Mechanism: Inhibition of Bacterial Topoisomerases

dot

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase and topoisomerase IV.

α-Glucosidase Inhibition

PASS (Prediction of Activity Spectra for Substances) software has predicted that thiosemicarbazide derivatives with a 4-nitrophenyl group are potential α-glucosidase inhibitors.[1] This was subsequently confirmed by in vitro studies for some analogues.[1] α-Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data for Analogous Compounds (α-Glucosidase Inhibition)

| Compound/Derivative Class | α-Glucosidase Inhibition | Reference |

| 1-(Pyridine-carbonyl)-4-(4-nitrophenyl)thiosemicarbazides | Confirmed in vitro | [1] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase.

-

Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the α-glucosidase solution and the test compound at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Substrate Addition: Add the pNPG solution to initiate the reaction.

-

Incubation and Reaction Termination: Incubate the mixture for a defined time (e.g., 20 minutes) at 37°C. Stop the reaction by adding a solution of sodium carbonate.

-

Absorbance Measurement: Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor. Determine the IC50 value.

Logical Workflow for α-Glucosidase Inhibition Assay

dot

Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Conclusion

While direct experimental data for 4-(2-Nitrophenyl)-3-thiosemicarbazide is currently scarce, the available literature on analogous compounds strongly suggests its potential as a multi-target agent with anticancer, antibacterial, and α-glucosidase inhibitory activities. The established protocols and hypothesized mechanisms of action presented in this guide provide a solid framework for future research and development of this and related thiosemicarbazide derivatives. Further investigation is warranted to elucidate the specific biological profile of the 2-nitro isomer and to validate these potential therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide from 2-Nitrophenyl Isothiocyanate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug discovery. Thiosemicarbazides serve as crucial intermediates for the synthesis of various heterocyclic compounds and exhibit a wide range of biological activities.[1] This document details the established synthetic protocol involving the reaction of 2-nitrophenyl isothiocyanate with hydrazine hydrate, presenting key data, a step-by-step experimental procedure, and characterization methods.

Core Synthesis Overview

The synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide is achieved through a straightforward and well-established nucleophilic addition reaction.[2] The lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate attacks the electrophilic carbon atom of the isothiocyanate group in 2-nitrophenyl isothiocyanate. This is the most common and efficient method for preparing 4-substituted thiosemicarbazides.[3][4]

The overall reaction is as follows:

2-Nitrophenyl Isothiocyanate + Hydrazine Hydrate → 4-(2-Nitrophenyl)-3-thiosemicarbazide

Caption: Reaction scheme for the synthesis of 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Data Presentation

The quantitative and qualitative data for the target compound and the synthesis are summarized below.

Table 1: Physicochemical Properties of 4-(2-Nitrophenyl)-3-thiosemicarbazide

| Property | Value | Reference |

|---|---|---|

| CAS Number | 73305-12-1 | [5][6] |

| Molecular Formula | C₇H₈N₄O₂S | [6] |

| Molecular Weight | 212.23 g/mol | [6] |

| Melting Point | 164-165°C (decomposes) | [5] |

| Appearance | White to off-white solid (Predicted) | [2] |

| Density (Predicted) | 1.535 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 9.98 ± 0.70 |[5] |

Table 2: Summary of Recommended Reaction Parameters

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Reactants | 2-Nitrophenyl isothiocyanate, Hydrazine hydrate | Core components for the nucleophilic addition. |

| Stoichiometry | Isothiocyanate : Hydrazine Hydrate (1.0 : 1.1 equivalents) | A slight excess of hydrazine ensures complete conversion of the isothiocyanate.[2] |

| Solvent | Absolute Ethanol | Provides good solubility for the isothiocyanate and allows for precipitation of the product upon formation.[2] |

| Temperature | 0°C (Ice Bath) for addition, then Room Temperature | The initial reaction can be exothermic; cooling controls the reaction rate. Subsequent stirring at room temperature drives the reaction to completion.[2] |

| Reaction Time | 2 - 4 hours | Sufficient time for the reaction to complete. Progress can be monitored via Thin-Layer Chromatography (TLC).[2] |

| Work-up | Vacuum filtration | The product typically precipitates from the reaction mixture and can be easily isolated.[2] |

| Purification | Washing with cold deionized water and cold ethanol | Removes unreacted hydrazine hydrate and other impurities. Recrystallization can be performed for higher purity.[2][7] |

Detailed Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar thiosemicarbazide derivatives.[2][8]

Materials and Reagents:

-

2-Nitrophenyl isothiocyanate (1.0 eq)

-

Hydrazine hydrate (80-95%, 1.1 eq)

-

Absolute Ethanol

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thin-Layer Chromatography (TLC) apparatus

-

Vacuum filtration setup (Büchner funnel, filter flask)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrophenyl isothiocyanate (1.0 equivalent) in a suitable volume of absolute ethanol.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to near 0°C.

-

Addition of Hydrazine: To the cold, stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise using a dropping funnel over a period of 15-20 minutes. A precipitate may begin to form during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 6:2 ethyl acetate:n-hexane solvent system) to confirm the consumption of the starting isothiocyanate.[9]

-

Isolation: Once the reaction is complete, collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid sequentially with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any residual starting materials and impurities.

-

Drying: Dry the purified white to off-white solid product under vacuum to yield 4-(2-Nitrophenyl)-3-thiosemicarbazide.

Visualization of Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Characterization Methods

To confirm the identity and purity of the synthesized 4-(2-Nitrophenyl)-3-thiosemicarbazide, the following standard analytical techniques are recommended.[2]

-

Melting Point: The melting point should be determined using a calibrated apparatus. The literature value is 164-165°C, with decomposition.[5] A sharp melting range close to this value indicates high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum (typically using a KBr pellet) is used to identify key functional groups. Expected characteristic vibrational bands include N-H stretching (typically 3100-3400 cm⁻¹), C=S stretching (around 1100-1300 cm⁻¹), aromatic C-H stretching, and asymmetric/symmetric stretches for the NO₂ group.[1][2][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the precise chemical structure.[2] In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the nitrophenyl ring and exchangeable protons for the NH and NH₂ groups.[1][9] The ¹³C NMR spectrum will confirm the number and types of carbon atoms present.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[2] The expected molecular ion peak would correspond to the calculated molecular weight of 212.23 g/mol .

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 4-(2-NITROPHENYL)-3-THIOSEMICARBAZIDE | 73305-12-1 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chemmethod.com [chemmethod.com]

- 8. reddit.com [reddit.com]

- 9. archives.ijper.org [archives.ijper.org]

Unveiling the Potent Anti-Cancer Arsenal of Nitrophenyl Thiosemicarbazides: A Technical Guide

For Immediate Release

In the relentless pursuit of novel and effective cancer therapeutics, the scientific community has turned its attention to a promising class of compounds: nitrophenyl thiosemicarbazides. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, exploring the core anticancer properties, mechanisms of action, and experimental evaluation of these molecules. By presenting a synthesis of current research, this document aims to accelerate the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The Therapeutic Promise of Nitrophenyl Thiosemicarbazides

Thiosemicarbazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] The introduction of a nitrophenyl group to the thiosemicarbazide scaffold has been shown to enhance their anticancer activity.[1][3] These compounds are thought to exert their cytotoxic effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), the generation of reactive oxygen species (ROS), and the chelation of essential metal ions.[4][5] The structure-activity relationship studies suggest that the position and number of nitro groups on the phenyl ring, as well as substitutions at other positions of the thiosemicarbazide backbone, are critical determinants of their anticancer potency.[1]

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of nitrophenyl thiosemicarbazides has been evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for quantifying anticancer activity. The following tables summarize the reported IC50 values for various nitrophenyl thiosemicarbazide derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series A: 4-Nitrophenyl Thiosemicarbazides | |||

| Compound 1 | A549 (Lung) | 3.47 | [2] |

| HepG2 (Liver) | 1.92 | [2] | |

| MCF-7 (Breast) | 6.88 | [2] | |

| Compound 4 | A549 (Lung) | Significantly Inhibited | [2] |

| HepG2 (Liver) | Significantly Inhibited | [2] | |

| MCF-7 (Breast) | Significantly Inhibited | [2] | |

| Series B: Nitro-substituted Semicarbazides and Thiosemicarbazides | |||

| 4c (Nitro-semicarbazide) | U87 (Malignant Glioma) | 12.6 µg/mL | [3] |

| 4d (Nitro-semicarbazide) | U87 (Malignant Glioma) | 13.7 µg/mL | [3] |

| 5b (Thiosemicarbazide) | U87 (Malignant Glioma) | 14.6 µg/mL | [3] |

| 5d (Thiosemicarbazide) | U87 (Malignant Glioma) | 13.0 µg/mL | [3] |

| Series C: Thiosemicarbazones | |||

| TSC-NO2 | K562 (Chronic Myeloid Leukemia) | ~10 | [5] |

| Series D: 4-chlorobenzoyl & 4-bromobenzoyl carbamothioylmethanehydrazonate | |||

| 5a (4-chloro) | B16F10 (Melanoma) | 0.7 µg/mL | [1] |

| 5e (4-bromo) | B16F10 (Melanoma) | 0.9 µg/mL | [1] |

Note: Direct conversion of µg/mL to µM requires the molecular weight of each specific compound, which is not always provided in the source. The data is presented as reported in the cited literature.

Key Mechanisms of Anticancer Action

The anticancer efficacy of nitrophenyl thiosemicarbazides is attributed to their ability to trigger multiple cell death pathways and interfere with essential cellular processes.

Induction of Apoptosis

A primary mechanism of action for these compounds is the induction of apoptosis, or programmed cell death.[2][4] This is a highly regulated process that eliminates damaged or unwanted cells. Nitrophenyl thiosemicarbazides have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events include the activation of caspase enzymes, such as caspase-3, -7, and -9, which are the executioners of apoptosis.[6][7] Some derivatives have also been found to induce apoptosis through the JNK signaling pathway.[8]

Inhibition of Ribonucleotide Reductase

Some thiosemicarbazones are potent inhibitors of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[9] By inhibiting this enzyme, these compounds effectively halt cell proliferation.

Generation of Reactive Oxygen Species (ROS)

The presence of the nitro group can facilitate the generation of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, and ultimately triggering cell death.

Metal Chelation

Thiosemicarbazides are known to be effective metal chelators, particularly for iron and copper.[1] Cancer cells often have a higher demand for these metals for their rapid proliferation. By sequestering these essential metal ions, nitrophenyl thiosemicarbazides can disrupt cellular metabolism and induce cytotoxicity.

Experimental Protocols

The evaluation of the anticancer properties of nitrophenyl thiosemicarbazides involves a series of well-established in vitro assays.

Synthesis of Nitrophenyl Thiosemicarbazides

The synthesis of nitrophenyl thiosemicarbazides is typically achieved through a straightforward chemical reaction. A common method involves the reaction of a substituted benzoic acid with methanol in the presence of sulfuric acid to form a methyl benzoate intermediate. This intermediate is then treated with hydrazine hydrate to produce a benzoyl methanehydrazonate. Finally, the thiosemicarbazide is formed by reacting the hydrazonate with an appropriate isothiocyanate.[1]

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[10][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the nitrophenyl thiosemicarbazide compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the nitrophenyl thiosemicarbazide compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion and Future Directions

Nitrophenyl thiosemicarbazides represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their multifaceted mechanisms of action, including the induction of apoptosis and inhibition of key cellular enzymes, make them attractive candidates for further development. The structure-activity relationship studies highlight the importance of the nitrophenyl moiety and other substitutions in modulating their anticancer efficacy.[1]

Future research should focus on optimizing the lead compounds to enhance their potency and selectivity for cancer cells over normal cells. In vivo studies in animal models are crucial to evaluate their pharmacokinetic properties, efficacy, and potential toxicity. Furthermore, a deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will aid in the rational design of next-generation nitrophenyl thiosemicarbazide-based cancer therapeutics. The continued exploration of this chemical scaffold holds significant promise for the development of novel and effective treatments in the fight against cancer.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thiosemicarbazone p-Substituted Acetophenone Derivatives Promote the Loss of Mitochondrial Δψ, GSH Depletion, and Death in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic pathways activated by multifunctional thiosemicarbazones targeting sigma-2 receptors in breast and lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Predicting the ADMET Profile of 4-(2-Nitrophenyl)-3-thiosemicarbazide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the novel compound 4-(2-Nitrophenyl)-3-thiosemicarbazide. In the absence of direct experimental data, this document synthesizes information from analogous chemical structures, namely thiosemicarbazide derivatives and nitroaromatic compounds, to construct a predictive ADMET profile. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential pharmacokinetic and toxicological properties of this molecule. Detailed in vitro experimental protocols are provided to facilitate the empirical validation of these predictions.

Introduction

4-(2-Nitrophenyl)-3-thiosemicarbazide is a small molecule of interest in drug discovery programs. A thorough understanding of its ADMET properties is critical for its progression as a potential therapeutic agent. This document outlines a predicted ADMET profile based on the known characteristics of its core chemical moieties: the thiosemicarbazide group and the 2-nitrophenyl group. Thiosemicarbazide derivatives have been noted for their potential for higher metabolic activity and toxicity when compared to their semicarbazide counterparts.[1][2][3][4] Concurrently, the presence of a nitroaromatic group raises considerations regarding potential mutagenicity.[5][6][7] This guide presents a structured approach to evaluating this compound, beginning with in silico predictions and followed by detailed methodologies for experimental verification.

Predicted ADMET Profile of 4-(2-Nitrophenyl)-3-thiosemicarbazide

The following tables summarize the predicted ADMET properties of 4-(2-Nitrophenyl)-3-thiosemicarbazide based on the characteristics of its chemical class. These are predictive values and require experimental validation.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value/Classification | Rationale/Implication |

| Molecular Weight | 212.23 g/mol [8] | Compliant with Lipinski's Rule of Five, suggesting potential for good oral absorption. |

| LogP | Moderately Lipophilic | The combination of the phenyl ring and thiosemicarbazide moiety suggests moderate lipophilicity, which can influence both absorption and distribution. |

| Aqueous Solubility | Low to Moderate | Thiosemicarbazide derivatives can have limited aqueous solubility. |

| Intestinal Permeability | Moderate to High | Likely to be a substrate for passive diffusion, but could also interact with transporters. |

| Oral Bioavailability | Moderate | Dependent on the balance between absorption and first-pass metabolism. |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value/Classification | Rationale/Implication |

| Plasma Protein Binding | High | Thiosemicarbazides tend to exhibit high binding to plasma proteins, which would reduce the free fraction of the drug available for therapeutic action or clearance.[2][4] |

| Blood-Brain Barrier (BBB) Penetration | Possible | The moderate lipophilicity and molecular size may allow for some BBB penetration. |

| Volume of Distribution (Vd) | Moderate to High | A higher Vd would suggest distribution into tissues. |

Table 3: Predicted Metabolism Properties

| Parameter | Predicted Pathway/Classification | Rationale/Implication |

| Primary Metabolic Site | Liver | The liver is the primary site of metabolism for many xenobiotics. |

| Metabolic Stability | Low to Moderate | Thiosemicarbazides are predicted to have a higher probability of metabolic activity.[1][2][3][4] |

| Key Metabolic Pathways | Nitroreduction, Oxidation (Sulfur), Glucuronidation | The nitro group is susceptible to reduction. The thiosemicarbazide moiety can undergo oxidation. Conjugation reactions are also likely. |

| CYP450 Inhibition | Possible | Many small molecules can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions. |

Table 4: Predicted Excretion Properties

| Parameter | Predicted Route | Rationale/Implication |